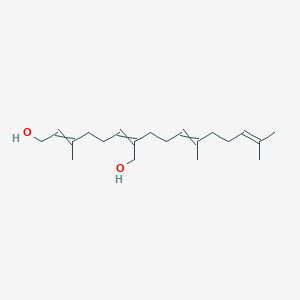

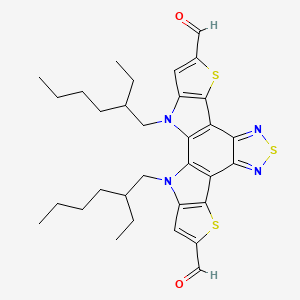

2-(4,8-Dimethylnona-3,7-dien-1-yl)-6-methylocta-2,6-diene-1,8-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of plaunotol has been achieved through a highly Z-selective Wittig olefination of α-acetal ketones . This method involves the olefination of readily available aliphatic α-acetal ketones with triphenylphosphonium salts in the presence of a potassium base and 18-crown-6 ether, proceeding with excellent Z-selectivity . This practical and stereoselective synthesis provides a useful method for constructing a range of trisubstituted olefin moieties .

Industrial Production Methods: Industrial production methods for plaunotol are not extensively documented. the laboratory synthesis methods, such as the Z-selective Wittig olefination, can be scaled up for industrial applications .

化学反応の分析

Types of Reactions: Plaunotol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure, featuring multiple double bonds and hydroxyl groups, makes it reactive under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving plaunotol include oxidizing agents, reducing agents, and various catalysts. For example, the Wittig olefination reaction employs triphenylphosphonium salts and a potassium base in the presence of 18-crown-6 ether .

Major Products Formed: The major products formed from the reactions involving plaunotol depend on the specific reaction conditions. For instance, the Z-selective Wittig olefination yields trisubstituted olefin moieties .

科学的研究の応用

Plaunotol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, plaunotol is studied for its unique structural properties and reactivity . In biology, it is investigated for its anti-inflammatory and antibacterial activities . In medicine, plaunotol is used as a pharmaceutical drug under the trade name Kelnac for the treatment of gastritis and gastric ulcers . Additionally, plaunotol has shown potential in enhancing the solubility and antibacterial activity of other compounds when complexed with cyclodextrins .

作用機序

Plaunotol exerts its therapeutic effects primarily through its influence on the gastric mucosa . It enhances the production of mucus and bicarbonate in the stomach, which serve as protective barriers against acidic gastric juices . Plaunotol also stimulates the proliferation and migration of epithelial cells in the gastric mucosa, accelerating the healing process of ulcers and erosions . Furthermore, plaunotol exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and other inflammatory mediators . It also promotes vasodilation and improves microcirculation in the stomach lining, ensuring optimal conditions for tissue repair . Additionally, plaunotol has demonstrated antibacterial properties, particularly against Helicobacter pylori, a bacterium implicated in the majority of peptic ulcer diseases .

類似化合物との比較

Plaunotol is unique among diterpenes due to its specific structural features and therapeutic properties. Similar compounds include other diterpenes such as plaunolide and plaunol E, which are also isolated from Croton stellatopilosus . These compounds exhibit anti-inflammatory activity but differ in their specific mechanisms of action and potency . For example, plaunolide and plaunol E have different inhibitory effects on nitric oxide production and gene expression in lipopolysaccharide-induced RAW264.7 cells .

特性

IUPAC Name |

2-(4,8-dimethylnona-3,7-dienyl)-6-methylocta-2,6-diene-1,8-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-17(2)8-5-9-18(3)10-6-12-20(16-22)13-7-11-19(4)14-15-21/h8,10,13-14,21-22H,5-7,9,11-12,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWYPNNPLSRNPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCO)C)CO)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867060 |

Source

|

| Record name | 2-(4,8-Dimethylnona-3,7-dien-1-yl)-6-methylocta-2,6-diene-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2,3-Bis(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14780643.png)

![(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14780646.png)

![Tert-butyl 3-[2-aminopropanoyl(ethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14780653.png)

![3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14780675.png)